molecular formula C7H2F6INO B14792455 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

Katalognummer: B14792455
Molekulargewicht: 356.99 g/mol
InChI-Schlüssel: FSAKSLAYMXCNOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2F6INO. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of iodine, trifluoromethoxy, and trifluoromethyl groups makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative. One common method includes the reaction of 3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial. The final product is usually purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydrogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-3-(trifluoromethoxy)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Uniqueness

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles.

Eigenschaften

Molekularformel

C7H2F6INO

Molekulargewicht

356.99 g/mol

IUPAC-Name

2-iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F6INO/c8-6(9,10)3-1-4(5(14)15-2-3)16-7(11,12)13/h1-2H

InChI-Schlüssel

FSAKSLAYMXCNOO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1OC(F)(F)F)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.